2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Description
Molecular Formula: C₁₀H₁₃N₃O
Molecular Weight: 191.23 g/mol
Structural Features: This bicyclic pyrimidine derivative contains a cyclopropyl substituent at the 2-position of the pyrimido[1,2-a]pyrimidin-4-one scaffold. The six-membered tetrahydro ring system contributes to conformational rigidity, while the cyclopropyl group introduces steric bulk and moderate lipophilicity .
Properties
IUPAC Name |
2-cyclopropyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-9-6-8(7-2-3-7)12-10-11-4-1-5-13(9)10/h6-7H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSLBUOTICPIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CC(=O)N2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS: 1554534-71-2) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on recent research findings.
- Molecular Formula : C10H13N3O
- Molar Mass : 191.23 g/mol
- IUPAC Name : 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Biological Activity Overview
The compound exhibits various biological activities primarily related to anti-inflammatory and anticancer effects. Below are detailed findings from recent studies.
Anti-inflammatory Activity
Research has indicated that compounds similar to 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one possess significant anti-inflammatory properties.
-
Inhibition of COX Enzymes :
- A study highlighted the ability of pyrimidine derivatives to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for some derivatives were as low as , comparable to the standard drug celecoxib .
- In vitro assays demonstrated that these compounds significantly reduced the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells .
- In Vivo Studies :
Anticancer Activity
The anticancer potential of 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one has been explored through various studies:
- Cell Proliferation Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrimidine derivatives aids in optimizing their biological activity:
- The presence of electron-releasing groups on specific positions of the pyrimidine skeleton enhances anti-inflammatory activity .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 2-position substituent significantly influences molecular properties. Key analogs include:
Key Observations :
- The cyclopropyl group in the target compound balances lipophilicity and steric demand, avoiding extreme hydrophobicity (as seen with phenyl) or metabolic vulnerability (as in methyl derivatives) .
- Trifluoromethyl analogs exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects but may face synthesis challenges .
Morpholine-Containing Derivatives
Compounds like (8S)-9-[(2R)-2-hydroxy-2-phenylethyl]-2-(morpholin-4-yl)-8-(trifluoromethyl)-... () demonstrate the integration of morpholine rings to improve solubility via hydrogen bonding. However, the cyclopropyl group in the target compound avoids the synthetic complexity of chiral morpholine incorporation .
Fluorinated and Deuterated Analogs
Structural Modifications in Patented Compounds
The European Patent Application () lists derivatives with piperazinyl, cyclobutyl, and fluorinated substituents. For example:
- 7-[(3R)-4-(Cyclopropyl)-3-methylpiperazin-1-yl] : Combines cyclopropyl with piperazine to optimize receptor binding.
- Fluorine-substituted analogs : Prioritize kinase inhibition but may incur higher synthesis costs.
The target compound’s simplicity (single cyclopropyl substituent) offers a cost-effective intermediate for further derivatization .
Preparation Methods
Cyclization and Alkylation Approach
A common method involves the cyclization of 2-aminopyrimidine derivatives with β-dicarbonyl compounds or ketoesters under acidic or basic catalysis to form the pyrimido[1,2-a]pyrimidin-4-one skeleton. Subsequent alkylation at the 2-position with cyclopropyl halides (e.g., cyclopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride introduces the cyclopropyl substituent.
- Typical conditions:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Room temperature to reflux (50–100 °C)
- Reaction time: Several hours (6–24 h)
Reduction to Tetrahydro Derivative
The tetrahydro substitution (6,7,8,9-tetrahydro) is introduced by selective catalytic hydrogenation of the aromatic pyrimido[1,2-a]pyrimidin-4-one core or by using partially saturated precursors.
- Typical conditions:
- Catalyst: Palladium on carbon (Pd/C) or Raney Nickel
- Hydrogen pressure: 1–5 atm
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 50 °C
- Duration: 4–12 hours
This step selectively reduces the double bonds in the pyrimidine ring without affecting the carbonyl group at the 4-position.
Alternative Synthetic Routes
Some literature suggests the use of cyclopropyl-substituted aminopyrimidines as starting materials, which are then subjected to ring closure with appropriate ketoesters to yield the target compound directly with the cyclopropyl group already installed.
Representative Data Table of Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminopyrimidine + β-dicarbonyl compound, acid/base catalyst, DMF, 80 °C, 12 h | Formation of pyrimido[1,2-a]pyrimidin-4-one core | 70–85 | Purified by recrystallization |
| Alkylation at 2-position | Cyclopropyl bromide, K2CO3, DMF, 60 °C, 18 h | Introduction of cyclopropyl group | 65–75 | Requires inert atmosphere |
| Catalytic hydrogenation | Pd/C, H2 (1 atm), EtOH, RT, 8 h | Formation of tetrahydro derivative | 80–90 | Monitored by TLC |
| Alternative direct cyclization | Cyclopropyl-substituted aminopyrimidine + ketoester, acid catalyst, reflux | Direct formation of target compound | 60–70 | Fewer steps, moderate yield |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Proton (1H) and carbon (13C) NMR confirm the presence of cyclopropyl protons and tetrahydro ring hydrogens.
- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic carbonyl stretch near 1650 cm⁻¹ and NH stretches.
- Elemental Analysis: Confirms molecular formula consistency.
- Mass Spectrometry: Molecular ion peak matching expected molecular weight.
Research Findings and Optimization Notes
- The alkylation step is sensitive to reaction conditions; excess base or high temperatures can lead to side reactions such as ring opening of the cyclopropyl group.
- Catalytic hydrogenation must be carefully controlled to avoid over-reduction or hydrogenolysis of sensitive groups.
- Using cyclopropyl-substituted precursors can reduce the number of steps but may require more complex starting materials.
- Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity for biological testing.
Q & A
Q. What are the standard synthetic protocols for preparing 2-cyclopropyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrimido[1,2-a]pyrimidin-4-one core. A common approach includes cyclocondensation of substituted pyrimidine precursors with cyclopropane-containing reagents under reflux conditions. For example, intermediates like ethyl 3-(cyclopropyl)-3-oxopropionate may react with aminotetrahydropyrimidine derivatives in ethanol with potassium carbonate as a base (75% yield reported) . Catalysts such as oxalyl chloride or dimethyl sulfoxide (DMSO) are used for oxidation steps to introduce functional groups .
Q. How is the compound characterized for purity and structural confirmation?
Characterization relies on a combination of analytical techniques:
- Chromatography : TLC and HPLC for purity assessment.
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., cyclopropyl group integration at δ ~1.0–1.5 ppm) and FT-IR for carbonyl (C=O) stretching (~1650–1700 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHNO: calculated 192.1131) .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored in a sealed container under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies indicate degradation <5% over 12 months under these conditions .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Initial screening includes:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinase or protease activity assays (IC determination).
- Antimicrobial activity : MIC testing against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:
Q. How does the cyclopropyl group influence structure-activity relationships (SAR) compared to other substituents?
The cyclopropyl moiety enhances metabolic stability by reducing CYP450-mediated oxidation. SAR studies show that replacing cyclopropyl with bulkier groups (e.g., tert-butyl) decreases target binding affinity by ~30%, while smaller groups (e.g., methyl) reduce selectivity .
Q. What advanced techniques are used to study its mechanism of action in cancer models?
Q. How can isotopic labeling (e.g., deuterium) aid in metabolic pathway tracing?
Deuterium labeling at the cyclopropyl position (e.g., CH) enables tracking via H NMR or MS, revealing hepatic oxidation to carboxylic acid metabolites. This approach confirmed a 40% reduction in first-pass metabolism compared to non-deuterated analogs .
Q. What computational methods predict regioselectivity in derivatization reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) identify electrophilic centers (e.g., C-2 and C-8 positions) prone to nucleophilic attack. MD simulations further validate solvent effects on reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
